

Spectroscopic Profile of 1,4-Dithiane-2,5-diol: A Technical Guide

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Compound of Interest			
Compound Name:	Dithiane diol		
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,4-dithiane-2,5-diol, a versatile building block in organic synthesis. The document is tailored for researchers and professionals in drug development, offering a consolidated resource for the characterization of this compound. Below, you will find tabulated spectroscopic data (NMR, IR, and MS), detailed experimental protocols for data acquisition, and a workflow diagram for spectroscopic analysis.

Data Presentation

The following tables summarize the available quantitative spectroscopic data for 1,4-dithiane-2,5-diol. It is important to note that while some data for the pure compound is available, other data is derived from the analysis of polymers incorporating the 1,4-dithiane-2,5-diol monomer, providing valuable expected ranges for the chemical shifts and absorption bands.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data



Chemical Shift (δ)	Multiplicity	Assignment	Context
2.82 - 3.37	Multiplet	-CH ₂ -S-	In a copolyester[1][2]
3.70 - 4.02	Multiplet	-CH ₂ -O-	In a copolyester[1][2]
4.27	Multiplet	>CH-O-	In a copolyester[1][2]

Table 2: 13C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
Data not available in search results	-CH-OH
Data not available in search results	-CH₂-S-

Note: While databases indicate the existence of ¹³C NMR data for 1,4-dithiane-2,5-diol, specific chemical shifts for the pure compound were not available in the performed searches. Further consultation of spectral databases is recommended.

Infrared (IR) Spectroscopy

Table 3: IR Spectroscopic Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400 (broad)	Strong	O-H stretch (from absorbed moisture)
2936	Medium	Aliphatic C-H stretch
1420	Medium	Aliphatic C-C stretch
1130	Strong	C-O stretch
780	Medium	C-H bend (1,4-disubstituted dithiane)[1][2]
659	Medium	C-S stretch[1][2]



Note: The IR data is a compilation of expected absorptions and data reported in the context of a copolyester containing the 1,4-dithiane-2,5-diol moiety. The peak at 3400 cm⁻¹ is characteristic of hydroxyl groups but also of absorbed water in KBr pellets.

Mass Spectrometry (MS)

Table 4: Mass Spectrometry Data

m/z	Relative Intensity	Assignment
152	Low	[M] ⁺ (Molecular Ion)
76	High	Top Peak (fragment)[3]
47	Medium	Fragment[3]
48	Medium	Fragment[3]

Note: The fragmentation pattern of 1,4-dithiane-2,5-diol is not extensively detailed in the available literature. The provided data is based on information from spectral databases.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited. These protocols are based on standard laboratory practices for the analysis of solid organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of 1,4-dithiane-2,5-diol.

Methodology:

- Sample Preparation:
 - Weigh approximately 10-20 mg of 1,4-dithiane-2,5-diol.
 - Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean,
 dry vial. Due to the presence of hydroxyl groups, DMSO-d₆ is often preferred to observe



the exchangeable protons.

- Transfer the solution to a 5 mm NMR tube, ensuring the sample height is appropriate for the spectrometer.
- Instrument Parameters (¹H NMR):
 - Spectrometer: 400 MHz or higher field NMR spectrometer.
 - Pulse Program: Standard single-pulse sequence.
 - Number of Scans: 16-64 scans, depending on the sample concentration.
 - Relaxation Delay: 1-5 seconds.
 - Reference: Tetramethylsilane (TMS) at 0.00 ppm.
- Instrument Parameters (¹³C NMR):
 - Spectrometer: 100 MHz or higher field NMR spectrometer.
 - Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
 - Number of Scans: 1024 or more scans may be necessary to achieve a good signal-tonoise ratio.
 - Relaxation Delay: 2-5 seconds.
 - Reference: Tetramethylsilane (TMS) at 0.00 ppm.
- Data Processing:
 - Apply Fourier transformation to the acquired Free Induction Decay (FID).
 - Phase correct the spectrum and perform baseline correction.
 - Calibrate the chemical shift scale using the solvent residual peak or TMS.
 - Integrate the peaks in the ¹H NMR spectrum.



Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To obtain the infrared absorption spectrum of 1,4-dithiane-2,5-diol.

Methodology:

- Sample Preparation (KBr Pellet Method):
 - Thoroughly dry spectroscopy-grade potassium bromide (KBr) in an oven to remove any absorbed moisture.
 - In an agate mortar and pestle, grind 1-2 mg of 1,4-dithiane-2,5-diol into a fine powder.
 - Add approximately 100-200 mg of the dried KBr to the mortar and gently mix with the sample until a homogeneous mixture is obtained.[4]
 - Transfer the mixture to a pellet die.
 - Press the mixture in a hydraulic press at approximately 8-10 tons of pressure for several minutes to form a transparent or translucent pellet.[5]
- Instrument Parameters:
 - Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.
 - Scan Range: 4000-400 cm⁻¹.
 - Resolution: 4 cm⁻¹.
 - Number of Scans: 16-32 scans.
 - Background: A background spectrum of a pure KBr pellet or an empty sample compartment should be collected.
- Data Processing:
 - The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.



Identify and label the significant absorption peaks.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To obtain the mass spectrum of 1,4-dithiane-2,5-diol and identify its fragmentation pattern.

Methodology:

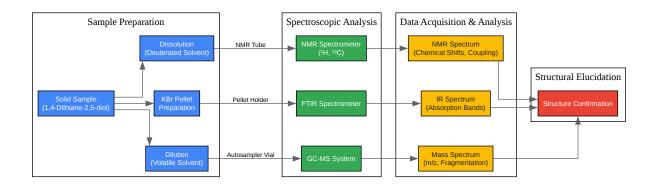
- Sample Preparation:
 - Prepare a dilute solution of 1,4-dithiane-2,5-diol in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
 - The concentration should be in the range of 10-100 μg/mL.
- Instrument Parameters (GC):
 - Gas Chromatograph: A GC system equipped with a mass spectrometer detector.
 - Column: A suitable capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5 or HP-5ms).
 - Injector Temperature: 250 °C.
 - Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
 - Oven Temperature Program: Start at a lower temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
- Instrument Parameters (MS):
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
 - Scan Range: m/z 40-400.
 - Ion Source Temperature: 230 °C.



- Data Analysis:
 - Identify the peak corresponding to 1,4-dithiane-2,5-diol in the total ion chromatogram (TIC).
 - Extract the mass spectrum for this peak.
 - Identify the molecular ion peak and major fragment ions.
 - The fragmentation pattern can be compared with spectral libraries (e.g., NIST) for confirmation.

Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a solid organic compound like 1,4-dithiane-2,5-diol.



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Caption: General workflow for the spectroscopic analysis of 1,4-dithiane-2,5-diol.



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